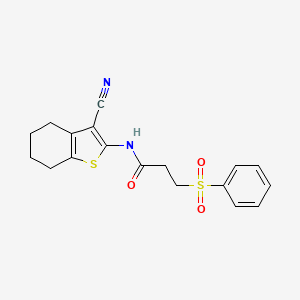

3-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c19-12-15-14-8-4-5-9-16(14)24-18(15)20-17(21)10-11-25(22,23)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKWWELAUYPWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide typically involves multi-step organic reactions. The starting materials might include benzo[b]thiophene derivatives, which undergo various chemical transformations such as nitration, sulfonation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the cyano group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and pH being critical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases such as cancer or inflammation.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s benzenesulfonyl group contrasts with substituents in analogs, influencing electronic, steric, and solubility properties. Key comparisons include:

Key Observations :

Crystallographic and Conformational Analysis

Crystal structures of related compounds (e.g., N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide) reveal that the tetrahydrobenzothiophen core adopts a half-chair conformation, with dihedral angles between the thiophene and benzene rings ranging from 7.1° to 59.0° .

Biological Activity

3-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzenesulfonyl group and a tetrahydrobenzothiophene moiety, which contribute to its reactivity and biological interactions.

- Molecular Formula : C21H18N2O4S3

- Molecular Weight : 458.57 g/mol

- CAS Number : 351156-78-0

- Structure : The compound includes functional groups such as sulfonamide and cyano, which are significant for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of Jun N-terminal kinases (JNK2 and JNK3). These kinases are integral to various cellular processes including apoptosis and stress responses. The compound's mechanism involves:

- Binding to the ATP-binding site of the kinases.

- Formation of hydrogen bonds between the cyano group and critical residues in the binding site .

Inhibition of JNK Kinases

The compound has been shown to exhibit potent inhibitory activity against JNK3 with an approximate pIC50 value of 6.7, indicating strong binding affinity. Additionally, it demonstrates comparable potency against JNK2 (pIC50 ~6.5) while showing selectivity against other kinases in the MAPK family such as JNK1 and p38α .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cell lines. Notably, it has shown relatively low cytotoxicity while maintaining potent inhibitory effects on targeted kinases, making it a promising candidate for therapeutic applications in conditions where JNK signaling is implicated .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

Data Table of Biological Activities

| Activity Type | Target Kinases | pIC50 Value | Remarks |

|---|---|---|---|

| JNK Inhibition | JNK2 | 6.5 | Potent inhibitor with selective action |

| JNK3 | 6.7 | High potency suggests therapeutic potential | |

| Cytotoxicity | Various Cell Lines | Low | Low cytotoxicity enhances therapeutic viability |

Q & A

Basic: What are the standard synthetic routes for preparing 3-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide?

Answer:

The synthesis typically involves sequential functionalization of the tetrahydrobenzothiophene core. A common approach includes:

Cyano-substitution : Introducing the cyano group at the 2-position of the tetrahydrobenzothiophene via nucleophilic substitution or condensation reactions under basic conditions.

Sulfonylation : Reacting the intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonyl group.

Amide coupling : Using carbodiimide-based coupling agents (e.g., EDCI or DCC) to conjugate the propanamide moiety to the cyano-substituted benzothiophene.

Key analytical techniques like NMR (for tracking substitution patterns) and HPLC (for purity assessment) are critical for monitoring each step .

Advanced: How can structural contradictions in X-ray crystallography and NMR data for this compound be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., ring puckering in the tetrahydrobenzothiophene) or solvent-dependent conformational changes. To resolve this:

- X-ray refinement : Use SHELXL for high-resolution refinement, accounting for disorder in the sulfonyl or tetrahydrobenzothiophene groups .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. For example, ring puckering in the tetrahydrobenzothiophene can be quantified using Cremer-Pople coordinates .

- DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., using B3LYP/6-31G*) to validate static vs. dynamic structural models .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., differentiation of sulfonyl and cyano groups) and confirms substitution patterns.

- 2D experiments (COSY, HSQC) : Resolve overlapping signals in the tetrahydrobenzothiophene region .

- HPLC-MS : Validates molecular weight (via ESI-MS) and purity (via reverse-phase chromatography).

- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150 cm⁻¹, C≡N at ~2250 cm⁻¹) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. For example, the sulfonyl group may interact with polar residues in binding pockets .

- QSAR modeling : Correlate electronic (HOMO/LUMO) or steric (molar refractivity) parameters with bioactivity data to prioritize synthetic targets .

- Metabolic stability prediction : Use tools like SwissADME to assess CYP450 interactions or solubility issues linked to the tetrahydrobenzothiophene core .

Basic: What are the common reactivity patterns of this compound under oxidative or reductive conditions?

Answer:

- Oxidation : The sulfonyl group is stable, but the tetrahydrobenzothiophene’s sulfur atom may form sulfoxides/sulfones under strong oxidants (e.g., mCPBA or H₂O₂) .

- Reduction : The cyano group can be reduced to a primary amine (e.g., using LiAlH₄), altering electronic properties for SAR studies .

- Hydrolysis : The amide bond is susceptible to acidic/basic conditions (e.g., HCl/NaOH), requiring anhydrous storage .

Advanced: How can researchers address low yields in the final amide coupling step?

Answer:

Low yields often stem from steric hindrance or poor nucleophilicity of the tetrahydrobenzothiophene amine. Strategies include:

- Activating agents : Switch from EDCI to HATU for more efficient coupling .

- Solvent optimization : Use DMF or DMSO to enhance solubility of intermediates.

- Microwave-assisted synthesis : Reduce reaction time and improve conversion rates .

- Protection/deprotection : Temporarily protect reactive sites (e.g., cyano groups) with trimethylsilyl chloride .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.

- Membrane permeability : Perform Caco-2 monolayer studies to predict oral bioavailability .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the propanamide moiety to crosslink with target proteins .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized receptors.

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution, leveraging the sulfonyl group’s electron density .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Binary mixtures : Ethyl acetate/hexane (3:1) or DCM/methanol (gradient) for high-purity crystals.

- Temperature control : Slow cooling from 60°C to 4°C minimizes amorphous byproducts .

Advanced: How to interpret conflicting bioactivity data across different cell lines?

Answer:

Contradictions may arise from differential expression of metabolic enzymes or transporters. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.